REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][O:6][c:7]1[c:8]([CH3:18])[cH:9][c:10]([S:14]([Cl:15])(=[O:16])=[O:17])[c:11]([CH3:13])[cH:12]1)=[O:19].[CH3:25][CH2:26][OH:27].[S:20](=[O:21])(=[O:22])([OH:23])[OH:24]>>[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][O:6][c:7]1[c:8]([CH3:18])[cH:9][c:10]([SH:14])[c:11]([CH3:13])[cH:12]1)=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COc1cc(C)c(S(=O)(=O)Cl)cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCOC(=O)COc1cc(C)c(S)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |